molecular formula C2H2N3NaOS B13470129 sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide

sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide

Cat. No.: B13470129
M. Wt: 139.11 g/mol
InChI Key: HHPGJUSUVKOSAB-UHFFFAOYSA-M
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Description

Sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile molecule for scientific research.

Preparation Methods

The synthesis of sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide typically involves the modification of nitro-triazole starting materials. One common synthetic route includes the following steps :

    Modification of the Cyano Group: The cyano group of the nitro-triazole starting material is modified through a series of reactions.

    Formation of Tetrazol-1-ol: The intermediate product is converted into tetrazol-1-ol.

    Selective Oxidation: The triazole ring is selectively oxidized to form the hydroxy-triazole.

    Sulfanide Formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide involves its interaction with specific molecular targets. For instance, in biological systems, the nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity. This binding can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Sodium (5-hydroxy-4H-1,2,4-triazol-3-yl)sulfanide can be compared to other triazole derivatives such as fluconazole, voriconazole, and rufinamide. These compounds share a similar triazole ring structure but differ in their functional groups and specific applications

Properties

Molecular Formula

C2H2N3NaOS

Molecular Weight

139.11 g/mol

IUPAC Name

sodium;5-oxo-1,4-dihydro-1,2,4-triazole-3-thiolate

InChI

InChI=1S/C2H3N3OS.Na/c6-1-3-2(7)5-4-1;/h(H3,3,4,5,6,7);/q;+1/p-1

InChI Key

HHPGJUSUVKOSAB-UHFFFAOYSA-M

Canonical SMILES

C1(=O)NC(=NN1)[S-].[Na+]

Origin of Product

United States

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